
DUR-928 (trimethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DUR-928 (trimethylamine): It is an endogenous sulfated oxysterol that regulates lipid metabolism, inflammatory response, and cell survival . This compound has shown significant potential in various scientific research applications, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DUR-928 (trimethylamine) involves multiple steps, including the sulfation of cholesterol derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of cholesterol molecules to introduce the trimethylamine group .
Industrial Production Methods: Industrial production of DUR-928 (trimethylamine) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures. The production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: DUR-928 (trimethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxysterol derivatives and modified cholesterol molecules with different functional groups. These products have distinct biological activities and can be used in further research and therapeutic applications .
Scientific Research Applications
DUR-928 (trimethylamine) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and cholesterol biosynthesis.
Biology: Investigated for its role in regulating cell survival, inflammation, and lipid accumulation.
Medicine: Explored as a potential therapeutic agent for treating liver diseases, including non-alcoholic steatohepatitis and alcohol-associated hepatitis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid metabolism and inflammatory pathways
Mechanism of Action
DUR-928 (trimethylamine) exerts its effects by inhibiting DNA methyltransferases, which regulate the expression of genes involved in cell survival, inflammation, and lipid biosynthesis. By inhibiting DNA methylation, DUR-928 modulates crucial cellular activities, leading to improved cell survival, reduced lipid accumulation, and decreased inflammation. This mechanism of action supports the development of DUR-928 for treating multiple acute organ injuries and chronic diseases .
Comparison with Similar Compounds
Larsucosterol sodium: Another form of larsucosterol with similar biological activities.
Cholesterol derivatives: Various cholesterol derivatives that also regulate lipid metabolism and inflammatory responses.
Uniqueness: DUR-928 (trimethylamine) is unique due to its potent inhibition of DNA methyltransferases and its ability to regulate gene expression without modifying the DNA sequence. This makes it a valuable compound for studying epigenetic regulation and developing new therapeutic agents for diseases associated with lipid metabolism and inflammation .
Properties
Molecular Formula |
C31H59NO5S |
|---|---|
Molecular Weight |
557.9 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4 |
InChI Key |
XFBOORGEUUVCQL-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




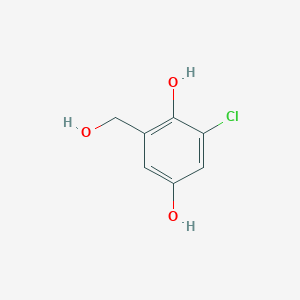
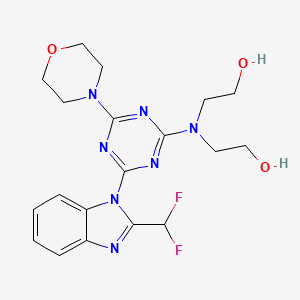
![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
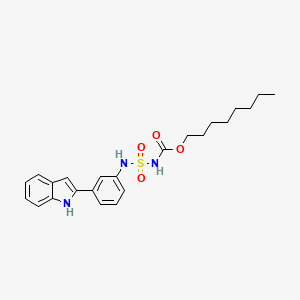

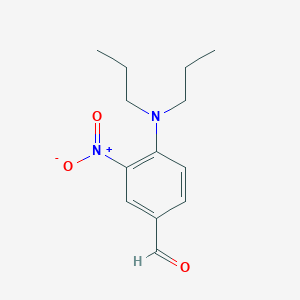
![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

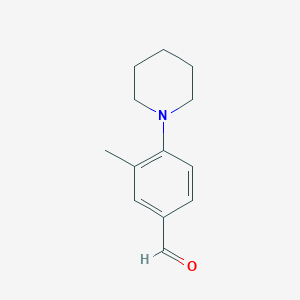
![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)
